molecular formula C21H20O4 B2805272 5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one CAS No. 64620-10-6

5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

Cat. No. B2805272
CAS RN: 64620-10-6
M. Wt: 336.387
InChI Key: BBWXUVRTELNMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is a chemical compound with the molecular formula C21H20O4 . It has a molecular weight of 336.38 . The compound is stored at a temperature of 28°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H20O4/c1-21(2)10-9-14-16(25-21)12-17(23-3)19-15(11-18(22)24-20(14)19)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point of 133-134°C and a predicted boiling point of 514.3±50.0°C . It has a predicted density of 1.203±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Biological Evaluation

A range of pyrano[2,3-f]chromene-4,8-dione derivatives, including the specified compound, were synthesized and evaluated for their anticancer properties. The compounds were tested against several human cancer cell lines such as SHG-44, H1299, MCF7, and HCT-116. One particular derivative showed significant anticancer activity with low IC50 values against these cell lines. This indicates the potential of these compounds as anticancer agents and provides a foundation for further structural-activity relationship studies to develop more potent drugs (Li Hongshuang et al., 2017).

Natural Compound Isolation and Cytotoxicity

Bioassay-guided fractionation led to the isolation of 17 naturally occurring 4-phenylcoumarins from the leaves of Marila pluricostata, including the compound . The isolated compounds were tested for cytotoxicity against human cancer cell lines MCF-7, H-460, and SF-268, showcasing the natural potential of these compounds in cancer treatment strategies (J. López-Pérez et al., 2005).

Antimicrobial Activity

Certain pyrano[2,3-f]chromen-4-ones derivatives demonstrated potent antimicrobial activity against various bacterial and fungal strains, including those resistant to conventional treatments. These findings highlight the potential of these compounds in the development of new antimicrobial agents, addressing the growing issue of antibiotic resistance (D. Ashok et al., 2016).

Cytotoxic Activity on Blood Tumor Cell Lines

A new series of pyrano[2,3-f]chromenone derivatives were synthesized and their cytotoxic activity was evaluated on blood tumor cell lines. Most of these compounds exhibited low inhibitory activity, but a specific compound with three methoxy groups on the aromatic ring demonstrated a better cytotoxic effect, highlighting the potential of these compounds in developing cancer therapies (B. Alizadeh et al., 2015).

Safety and Hazards

The compound is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-21(2)10-9-14-16(25-21)12-17(23-3)19-15(11-18(22)24-20(14)19)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWXUVRTELNMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C3C(=C(C=C2O1)OC)C(=CC(=O)O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.